molecular formula C16H16N4O3 B5795741 2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester

2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B5795741
M. Wt: 312.32 g/mol
InChI Key: RWXRICHMJWCYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzooxazole ring fused with a pyrimidine ring, making it a significant molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. For instance, the reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using lead tetraacetate in acetic acid under reflux conditions can yield the desired product . Other methods include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzooxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include lead tetraacetate, sodium borohydride, and various catalysts like nanocatalysts and metal catalysts . Reaction conditions often involve refluxing in solvents like ethanol or acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The benzooxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzooxazol-2-ylamino)-4,6-dimethyl-pyrimidine-5-carboxylic acid ethyl ester is unique due to its fused benzooxazole and pyrimidine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-4-22-14(21)13-9(2)17-15(18-10(13)3)20-16-19-11-7-5-6-8-12(11)23-16/h5-8H,4H2,1-3H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXRICHMJWCYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C)NC2=NC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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